Product packaging for Prenyl acetate(Cat. No.:CAS No. 1191-16-8)

Prenyl acetate

Cat. No.: B049485
CAS No.: 1191-16-8
M. Wt: 128.17 g/mol
InChI Key: XXIKYCPRDXIMQM-UHFFFAOYSA-N
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Description

Prenyl acetate, the acetate ester of prenol, is a volatile organic compound of significant interest in chemical ecology, flavor chemistry, and fragrance research. This molecule is a natural constituent found in various plants, including citrus fruits, grapes, and hops, and serves as a crucial semiochemical in insect communication. Its primary research value lies in its dual role as a flavor/fragrance agent and an insect pheromone. In sensory science, this compound is extensively studied for its characteristic sweet, fruity, and balsamic aroma, contributing to the complex scent profiles of wines, essential oils, and perfumery compounds. Researchers utilize it to deconstruct and reconstitute natural aromas, study structure-odor relationships, and develop novel flavor formulations. In entomology and integrated pest management (IPM), it is a key component of the aggregation pheromone for certain beetle species. Its mechanism of action involves binding to specific olfactory receptors in target insects, eliciting behavioral responses such as attraction or aggregation, which can be leveraged for monitoring and controlling pest populations in agricultural settings. Furthermore, it serves as a valuable intermediate in organic synthesis for producing more complex terpenoid structures. Offered strictly For Research Use Only, this high-purity compound is an essential tool for advancing studies in chemical signaling, sensory biology, and green chemistry applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B049485 Prenyl acetate CAS No. 1191-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
Source PubChem
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InChI Key

XXIKYCPRDXIMQM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047128
Record name 3,3-Dimethylallyl acetate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma
Record name 2-Buten-1-ol, 3-methyl-, 1-acetate
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Record name Isopentenyl acetate
Source Human Metabolome Database (HMDB)
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Record name Prenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

151.00 to 152.00 °C. @ 752.00 mm Hg
Record name Isopentenyl acetate
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Prenyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.911-0.922
Record name Prenyl acetate
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CAS No.

1191-16-8
Record name Prenyl acetate
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Record name Prenyl acetate
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Record name 2-Buten-1-ol, 3-methyl-, 1-acetate
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Record name 3,3-Dimethylallyl acetate
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Record name 3-methyl-2-butenyl acetate
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Record name PRENYL ACETATE
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Record name Isopentenyl acetate
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Biosynthesis and Biocatalysis of Prenyl Acetate

Enzymatic Pathways and Mechanisms

The generation of prenyl acetate (B1210297) is rooted in the broader field of terpenoid biosynthesis, a vast and diverse class of natural products derived from five-carbon isoprene (B109036) units. The specific enzymatic reactions, from the assembly of the carbon skeleton to the final acetylation step, define the biosynthetic route to this aromatic compound.

Prenyl Diphosphate (B83284) Synthases in Prenyl Acetate Formation

All terpenoids, including the prenyl group of this compound, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). fishersci.fiuniprot.orgnih.gov Isoprenyl diphosphate synthases (IDS) are the enzymes responsible for catalyzing the condensation of these precursors to produce linear prenyl diphosphates of varying lengths. fishersci.finih.gov These reactions typically proceed in a "head-to-tail" fashion, where the "head" (C1) of an allylic substrate like DMAPP is joined to the "tail" (C4) of a homoallylic substrate like IPP. nih.gov However, some synthases produce "irregular" terpenoids through alternative condensation patterns. fishersci.ca

A notable example of an enzyme that deviates from the standard head-to-tail condensation is lavandulyl diphosphate synthase (LPPS), a member of the cis-prenyl diphosphate synthase (cis-IDS) family. fishersci.finih.gov Discovered in lavender (Lavandula x intermedia), LPPS is an irregular monoterpene synthase that catalyzes the "non-head-to-tail" condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP). fishersci.finih.govfishersci.ca LPP is the direct precursor to lavandulol (B192245) and its corresponding ester, lavandulyl acetate, a compound structurally related to this compound. fishersci.ca This type of enzyme, also referred to as FDS-5, highlights a key mechanism for generating structural diversity in monoterpenes. wikipedia.orgnih.gov The structure of LPPS is similar to that of bacterial cis-prenyl synthases, such as undecaprenyl diphosphate synthase (UPPS), yet it performs a unique condensation reaction. fishersci.canih.gov

The mechanism of LPPS involves a unique "head-to-middle" condensation of two DMAPP substrates. fishersci.ca The enzyme's active site contains two distinct binding regions, an allylic site (S1) and a nucleophilic site (S2). fishersci.canih.gov One molecule of DMAPP binds to the S1 site, where its diphosphate group interacts with magnesium ions, facilitating its ionization to form a carbocation. fishersci.cawikipedia.org The second DMAPP molecule binds to the S2 site and acts as the nucleophile, attacking the carbocation formed from the first DMAPP. fishersci.canih.gov This differs significantly from conventional prenyltransferases that condense DMAPP with IPP. fishersci.ca The process culminates in the formation of the lavandulyl carbocation, from which a proton is abstracted to yield the final product, lavandulyl diphosphate (LPP). nih.gov

Role of cis-Prenyl Diphosphate Synthase (e.g., Lavandulyl Diphosphate Synthase)

Acetylation Reactions in Biological Systems

Acetylation is a fundamental biochemical reaction that introduces an acetyl group onto a substrate, and in the case of an alcohol, it forms an acetate ester. nih.gov In living organisms, this process is often a form of post-translational modification catalyzed by acetyltransferase enzymes. nih.gov The biosynthesis of acetate esters relies on the high-energy thioester linkage of an acyl-coenzyme A (acyl-CoA) substrate, most commonly acetyl-coenzyme A (acetyl-CoA). wikipedia.org Acetyl-CoA, which is derived from primary metabolic pathways like glycolysis, serves as the acetyl group donor for the reaction. wikipedia.orgguidetopharmacology.org In yeast, for example, enzymes known as alcohol acetyltransferases (AATs) catalyze the condensation of acetyl-CoA with various alcohols to produce a wide range of acetate esters, which are key components of flavor and aroma profiles. nih.govnih.govresearchgate.net The genes ATF1 and ATF2 in Saccharomyces cerevisiae encode for major alcohol acetyltransferases responsible for producing esters like ethyl acetate and isoamyl acetate. uniprot.orgnih.govuniprot.org

Enzymatic Transformations Leading to this compound

Beyond natural biosynthesis, this compound can be efficiently synthesized using isolated enzymes in a biocatalytic approach. Lipases are a versatile class of enzymes widely used for this purpose. nih.gov They can catalyze the synthesis of esters through two main reactions: esterification, which is the direct reaction of an alcohol (prenol) with a carboxylic acid (acetic acid), and transesterification, where an alcohol reacts with an existing ester (an acyl donor). nih.gov

Transesterification is often preferred for producing acetate esters and can be rendered effectively irreversible by using specific acyl donors like vinyl acetate. jst.go.jp When vinyl acetate is used to acetylate an alcohol like prenol, the reaction produces this compound and vinyl alcohol. The vinyl alcohol immediately tautomerizes to acetaldehyde, a thermodynamically stable compound, which drives the reaction to completion. jst.go.jp Studies on the synthesis of the similar compound geranyl acetate have shown that lipases from various microbial sources, such as Pseudomonas fluorescens and Candida antarctica, are highly effective catalysts. researchgate.net The kinetics of these lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. researchgate.net

Interactive Table: Lipase-Catalyzed Synthesis of Acetate Esters

The following table summarizes findings from research on the lipase-catalyzed synthesis of geranyl acetate, a process analogous to this compound synthesis.

Lipase (B570770) SourceAcyl DonorReaction TypeMax. Yield (%)Reaction TimeReference
Pseudomonas fluorescensVinyl AcetateTransesterification963 h researchgate.net
Candida rugosaVinyl AcetateTransesterification798 h
Rhizopus oligosporusVinyl AcetateTransesterification67Not specified
Mucor miehein-Propyl AcetateTransesterification853 days
Novozym 435 (C. antarctica)Vinyl AcetateTransesterification954 h
Chemo-enzymatic Synthetic Strategies

Chemo-enzymatic strategies for the synthesis of this compound combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for its production. These methods often involve the enzymatic esterification of prenyl alcohol, which can be produced through chemical synthesis, with an appropriate acyl donor.

A prominent chemo-enzymatic approach involves the use of lipases for the transesterification or esterification of prenyl alcohol. Lipases are widely employed due to their ability to function in non-aqueous media and their high selectivity, which minimizes the need for protecting groups and reduces byproduct formation. For instance, the lipase-mediated acetylation of prenyl alcohol can be carried out using various acyl donors. Common choices include vinyl acetate and acetic anhydride (B1165640). The use of vinyl acetate is often favored as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in high conversion rates. scirp.orgresearchgate.net

One specific and highly effective biocatalyst for this transformation is Novozym 435, an immobilized lipase B from Candida antarctica. scirp.orgmdpi.commedcraveonline.com This enzyme has demonstrated high catalytic activity and stability in organic solvents, making it suitable for industrial applications. The reaction conditions, such as temperature, solvent, and substrate molar ratio, are optimized to maximize the yield of this compound. For example, a study on the synthesis of 1-phenylethyl acetate using Novozym 435 found that the optimal temperature was 60°C in n-hexane. scirp.org Another chemo-enzymatic strategy can involve a multi-step cascade reaction. An example is a two-step process starting from a different precursor, such as limonene. The first step is a chemical transformation, a chemo-specific double bond addition using trifluoroacetic acid. This is followed by an enzymatic or chemical hydrolysis step to yield the desired alcohol, which can then be esterified to this compound. researchgate.net

The selection of the acyl donor is a critical parameter in these syntheses. Acetic anhydride is another effective acyl donor for the lipase-catalyzed synthesis of acetate esters. nih.govpsu.eduresearchgate.net While it can lead to high yields, the co-production of acetic acid may require subsequent neutralization steps. The choice between different lipases and acyl donors allows for the fine-tuning of the reaction to achieve high yields and purity of the final product.

The table below summarizes key aspects of chemo-enzymatic strategies for this compound synthesis.

CatalystPrecursor AlcoholAcyl DonorKey Features
Lipase (e.g., Novozym 435, Lipase QLM)Prenyl alcoholVinyl acetateHigh conversion due to irreversible tautomerization of vinyl alcohol. scirp.orgresearchgate.net
Lipase (e.g., Novozym 435, Candida rugosa lipase)Prenyl alcoholAcetic anhydrideHigh reactivity, but may produce acetic acid as a byproduct. nih.govpsu.eduresearchgate.net
Chemical catalyst followed by enzymeLimoneneTrifluoroacetic acid (in the first step)Multi-step cascade involving both chemical and enzymatic transformations. researchgate.net

Biological Sources and Natural Occurrence

This compound is a naturally occurring ester found in various plant species and can also be produced through microbial fermentation.

Presence in Essential Oils and Plant Volatiles

This compound contributes to the characteristic aroma of several plants and is a component of their essential oils and volatile emissions. It is often found alongside other volatile organic compounds, including other esters, alcohols, and terpenes.

For example, this compound has been identified as a component of the essential oil of Eryngium planum L. (planum eryngo). researchgate.net In a comparative analysis of the plant's volatiles, this compound was detected in the essential oil extracted via hydrodistillation. researchgate.net

Furthermore, this compound, also referred to as 3-methyl-2-buten-1-ol (B147165) acetate, is a significant volatile compound in the floral scent of Chinese daffodil (Narcissus tazetta). frontiersin.org It is part of the complex blend of fragrances that these flowers emit to attract pollinators. The presence of this compound in these and other plant species highlights its role in plant biology and as a source for natural flavor and fragrance compounds. nih.gov

The table below lists some plant sources where this compound has been identified.

Plant SpeciesCommon NamePart of PlantReference
Eryngium planum L.Planum EryngoAerial parts researchgate.net
Narcissus tazettaChinese DaffodilFlowers frontiersin.org

Microbial Production and Metabolic Engineering

The production of this compound using engineered microorganisms, particularly Escherichia coli, represents a promising and sustainable alternative to chemical synthesis or extraction from natural sources. osti.gov This approach leverages the tools of metabolic engineering and synthetic biology to construct microbial cell factories capable of converting simple carbon sources into valuable isoprenoids.

Escherichia coli is a widely used host for the production of isoprenoids due to its well-characterized genetics and rapid growth. jmb.or.krnih.govpnnl.gov To enhance the production of isoprenoids, the native methylerythritol 4-phosphate (MEP) pathway can be engineered, or a heterologous mevalonate (B85504) (MVA) pathway can be introduced. nih.govmdpi.comrsc.org The MVA pathway is often preferred as it can provide a more robust supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jmb.or.krrsc.org

For the production of this compound, engineered E. coli strains are designed to first produce prenol (3-methyl-2-buten-1-ol). This is achieved by introducing phosphatases that can dephosphorylate DMAPP. doaj.orgnih.gov Subsequently, an alcohol acyltransferase (AAT) is expressed to catalyze the esterification of the produced prenol with acetyl-CoA, the cell's natural acetyl donor, to form this compound. osti.govresearchgate.net Studies have successfully demonstrated the production of this compound in E. coli strains harboring an optimized MVA pathway and a heterologous alcohol acyltransferase. osti.govnih.gov

Several strategies are employed to optimize the metabolic pathways in E. coli for increased this compound production. A key aspect is to enhance the metabolic flux towards the precursor molecules. This can be achieved by overexpressing rate-limiting enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1). researchgate.net

Furthermore, balancing the expression of different pathway genes is crucial to avoid the accumulation of toxic intermediates and to channel the metabolic flux efficiently towards the final product. pnnl.govfrontiersin.org For instance, the expression levels of the isoprenoid synthase and the alcohol acyltransferase need to be carefully modulated. In one study, engineered E. coli strains were developed for the production of olefinic esters, including this compound. By optimizing the mevalonate and thioester pathways and expressing heterologous alcohol acyltransferases (like ATF1, ATF2, and SAAT), significant titers of this compound were achieved. osti.gov Specifically, a strain engineered for this compound production reached a titer of 176.3 ± 16.0 mg/L. osti.gov Further scaling up to a 2-L bioreactor under fed-batch conditions led to a remarkable production of 15.0 ± 0.9 g/L of isothis compound, a closely related isomer. osti.gov

These metabolic engineering strategies showcase the potential to develop highly efficient microbial cell factories for the sustainable production of this compound and other valuable isoprenoid-based chemicals.

The following table summarizes the key genes and strategies used in the metabolic engineering of E. coli for acetate ester production.

Gene/PathwayFunctionEngineering StrategyEffect on ProductionReference
Mevalonate (MVA) PathwayProvides precursors IPP and DMAPPIntroduction of the heterologous pathwayIncreased precursor supply for isoprenoid synthesis. jmb.or.krrsc.org
Alcohol Acyltransferase (e.g., ATF1)Esterifies prenol with acetyl-CoAHeterologous expressionEnables the final conversion to this compound. osti.govresearchgate.net
Truncated HMG-CoA Reductase (tHMG1)Rate-limiting enzyme in the MVA pathwayOverexpressionEnhances the metabolic flux through the MVA pathway. researchgate.net
Thioester PathwayProvides acetyl-CoAOptimizationIncreases the availability of the acetyl donor for esterification. osti.gov

Synthetic Methodologies for Prenyl Acetate

Chemical Synthesis Approaches

Chemical synthesis remains the most viable and widely practiced approach for the large-scale production of prenyl acetate (B1210297). These methods are broadly categorized based on the primary starting materials.

The most direct synthesis of prenyl acetate involves the esterification of prenol (3-methyl-2-buten-1-ol) with an acetylating agent, typically acetic acid or acetic anhydride (B1165640). scentree.coscentree.co The reaction with acetic anhydride is often preferred due to its higher reactivity and the fact that the reaction goes to completion without the need to remove a water by-product. google.com

The efficiency of the esterification process is highly dependent on the catalyst employed. A variety of catalytic systems are utilized to accelerate the acylation of alcohols.

Inorganic Acid Catalysts: Strong inorganic acids are effective catalysts for esterification. Inexpensive phosphoric acid (H₃PO₄), for instance, can catalyze the acylation of alcohols with acid anhydrides under simple and safe conditions. organic-chemistry.org

Lewis Acid Catalysts: Lewis acids such as copper(II) tetrafluoroborate (B81430) and vanadyl triflate have been shown to efficiently catalyze the acetylation of diverse alcohols with acetic anhydride under solvent-free conditions at room temperature. organic-chemistry.org Uranyl acetate has also been reported as a reusable Lewis acid catalyst for the acetoxylation of alcohols. sciforum.net

Organocatalysts: Pyridine and its derivatives, like 4-(N,N-dimethylamino)pyridine (DMAP), are well-established nucleophilic catalysts for acylation reactions, often used with acetic anhydride. nih.govmedcraveonline.com

Solid Acid Catalysts: Heterogeneous catalysts like phosphomolybdic acid can also be used, offering advantages in terms of ease of separation and reusability. organic-chemistry.org

Table 1: Catalytic Systems for the Esterification of Prenol

Catalyst Type Example Catalyst Acylating Agent Key Findings
Inorganic Acid Phosphoric Acid (H₃PO₄) Acetic Anhydride Catalyzes safe and simple acylation. organic-chemistry.org
Lewis Acid Vanadyl Triflate Acetic Anhydride High yields and chemoselectivity. organic-chemistry.org
Organocatalyst Pyridine Acetic Anhydride Acts as a nucleophilic catalyst, forming a reactive acetyl-pyridinium intermediate. nih.gov
Solid Acid Phosphomolybdic Acid Acetic Anhydride Efficient under solvent-free conditions at ambient temperature. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the choice of reactants.

One documented synthesis involves heating a mixture of acetic anhydride and anhydrous sodium acetate to 100°C. google.com Prenol is then added slowly over two hours while maintaining the temperature between 105-110°C. google.com The reaction is aged for at least 1.5 hours to ensure maximum conversion. google.com To improve the yield, acetic anhydride is often used in place of acetic acid. scentree.coscentree.co The synthesis can also be carried out using chloroacetic acid. scentree.coscentree.co

Table 2: Optimized Reaction Conditions for Prenol Esterification

Parameter Condition Source
Reactants Prenol, Acetic Anhydride google.com
Catalyst/Promoter Anhydrous Sodium Acetate google.com
Temperature 105-110 °C google.com
Reaction Time >1.5 hours (aging) google.com

An alternative route to this compound involves the reaction of isoprene (B109036) with alkanoic acids, most commonly acetic acid. This process is a form of telomerization, where one molecule of the acid adds across one or more molecules of isoprene.

Acid catalysts are essential for activating the isoprene molecule and facilitating the addition of the carboxylic acid.

Phosphoric Acid: The reaction between isoprene and acetic acid can be catalyzed by phosphoric acid at elevated temperatures (60-62°C), though this may result in modest yields. aip.org

Dichloroacetic Acid: Dichloroacetic acid can be used as a reactant with isoprene, catalyzed by sodium dichloroacetate (B87207), to form a dichloroacetate ester intermediate. scientific.netscientific.net This intermediate can then be converted to the desired acetate. A patented method describes the synthesis of 3-methyl-2-butene-1-yl-dichloromethane using sodium dichloroacetate in dichloroacetic acid, which is a precursor for this compound. aip.org

The reaction of isoprene with a carboxylic acid is often complicated by polymerization and the formation of multiple ester products. googleapis.com The reaction can yield a mixture of esters derived from the condensation of one molecule of acid with one, two, or more molecules of isoprene. googleapis.com

This leads to the formation of not only the desired this compound (from one isoprene molecule) but also esters of monoterpene alcohols like geraniol (B1671447) and linalool (B1675412) (from two isoprene molecules) and esters of sesquiterpene alcohols. googleapis.com Consequently, the yield of this compound is often limited, and purification of the product mixture is required. For instance, one method using isoprene, acetic acid, and a phosphoric acid catalyst reported a this compound yield of about 20%. aip.org

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 14489 nih.govnih.gov
Prenol 11173 nih.govnih.gov
Acetic acid 176 nih.govnih.gov
Acetic anhydride 7918 nih.govnih.gov
Isoprene 6557 nih.govfishersci.ca
Phosphoric acid 1004 nih.gov
Dichloroacetic acid 6597 nih.govfishersci.se
Sodium acetate 517045
Chloroacetic acid 300
Pyridine 1049
Copper(II) tetrafluoroborate 24569
Vanadyl triflate 14058197
Phosphomolybdic acid 84683
Geraniol 637716
Role of Acid Catalysts (e.g., Phosphoric Acid, Dichloroacetic Acid)

Derivatization of Flavonoids and Natural Products

The modification of natural products, such as flavonoids, through derivatization is a critical strategy for enhancing their biological activities. rsc.org Prenylation, the attachment of a prenyl group, is a particularly important modification known to boost the therapeutic potential of parent compounds. rsc.orgnih.gov While this compound is not typically used as a direct reagent for this purpose, the synthesis of acetate derivatives of prenylated flavonoids results in molecules that incorporate the structural features of both prenyl groups and acetate moieties.

The synthesis of these derivatives is generally a multi-step process. rsc.org First, the flavonoid core is prenylated. A common laboratory method involves the reaction of a flavonoid with a prenylating agent like 3,3-dimethylallyl bromide in the presence of a base such as potassium carbonate. tandfonline.comtandfonline.com Following the introduction of the prenyl group, an acetylation step can be performed. This is typically achieved by reacting the prenylated flavonoid with acetic anhydride. tandfonline.comtandfonline.com For example, acetate derivatives of the flavonoids cycloartocarpin and artocarpin (B207796) have been prepared using potassium carbonate and acetic anhydride. tandfonline.com This two-step derivatization—prenylation followed by acetylation—allows for the systematic modification of natural products to explore structure-activity relationships. acs.org

The direct, site-selective derivatization of complex natural products containing multiple reactive sites (like the numerous hydroxyl groups on flavonoids) presents a significant synthetic challenge. nih.govnih.gov Advanced methods, including the use of peptide-based catalysts, have been developed to control the site of acylation on complex molecules, demonstrating the importance of precise functionalization in natural product chemistry. acs.orgnih.gov

Biomimetic and Sustainable Synthetic Strategies

Biomimetic synthesis attempts to mimic nature's synthetic pathways, often leading to more efficient and elegant routes to complex molecules. In the context of terpene synthesis, a notable biomimetic reaction involves the in situ generation of this compound as a key intermediate. researchgate.net The synthesis of lavandulyl acetate can be achieved starting from 2-methyl-3-butene-2-ol in an acidic medium. researchgate.net In this process, the starting alcohol eliminates water to form carbocations. The thermodynamically stable carbocation then reacts with acetic acid to form this compound as a transient species, which subsequently reacts further to yield the target lavandulyl acetate. researchgate.net This approach highlights how nature's strategies can be harnessed to construct complex molecules from simple precursors, with this compound playing a pivotal role as a building block.

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. royalsocietypublishing.org Key strategies include the use of safer reagents and solvents, catalytic processes, and milder reaction conditions. royalsocietypublishing.org

A significant improvement in the sustainability of acetate synthesis involves replacing hazardous reagents like acetic anhydride or acetyl chloride with greener alternatives. rsc.org Isopropenyl acetate (iPAc) has emerged as a less toxic and safer acetylating agent. rsc.org The synthesis of various acetate esters can be achieved by reacting the corresponding alcohol with isopropenyl acetate, often using a catalytic amount of a base and no additional solvent. rsc.org This method generates acetone (B3395972) as the only byproduct, which is a relatively benign and easily removable solvent.

Enzymatic synthesis represents another cornerstone of green chemistry. Lipases are commonly used for the esterification of alcohols to produce esters like this compound. These biocatalytic reactions are highly selective, occur under mild conditions (ambient temperature and pressure), and avoid the use of harsh chemicals, thus reducing energy consumption and waste generation.

StrategyKey FeaturesExample Application/Relevance to this compoundReference
Biomimetic Synthesis Mimics natural biosynthetic pathways. Often involves cascade reactions from simple precursors.In situ formation of this compound from 2-methyl-3-butene-2-ol and acetic acid during the synthesis of lavandulyl acetate. researchgate.net
Sustainable Acetylation Uses safer, non-toxic reagents and minimizes waste.Use of isopropenyl acetate (iPAc) as a green acetylating agent for alcohols, producing only acetone as a byproduct. rsc.org
Enzymatic Catalysis Employs enzymes (e.g., lipases) as catalysts.Highly selective esterification of prenol using a lipase (B570770) catalyst under mild conditions.

Industrial Scale Production Considerations

The commercial production of this compound is driven by its use in the fragrance and flavor industries, where it imparts fresh, fruity notes of pear and banana. google.compellwall.comontosight.ai Consequently, developing novel, economic, and scalable synthetic methods is a primary focus for industrial manufacturing. google.comgithub.com

Several patents detail methods designed for the industrial-scale production of this compound, emphasizing high yield and purity. google.compatsnap.com One common industrial process involves the esterification of prenol (3-methyl-2-buten-1-ol) with acetic anhydride, using sodium acetate as a catalyst. google.compatsnap.com The reaction is typically carried out by heating acetic anhydride and sodium acetate to around 100 °C, followed by the dropwise addition of prenol while maintaining the temperature between 100-110 °C. google.compatsnap.com After the reaction is complete, the crude product is washed with water to remove excess acetic anhydride and then neutralized. The final purification is achieved through vacuum rectification, collecting the fraction boiling at 70-80 °C under 50 mmHg pressure. google.compatsnap.com This process is reported to achieve yields exceeding 88% with a purity of over 97%. google.com

Another industrial route starts from the less expensive raw material, isoprene. google.comresearchgate.net In this method, isoprene is first converted to prenyl chloride via hydrochlorination. The resulting prenyl chloride is then reacted with sodium acetate in the presence of a phase-transfer catalyst like triethylamine (B128534) to produce this compound. google.com

The table below summarizes key parameters from a patented industrial-scale synthesis. patsnap.com

ParameterValue/ConditionPurpose
Reactants Prenol, Acetic Anhydride, Sodium AcetateEsterification to form this compound.
Molar Ratio Acetic Anhydride:Prenol:Sodium Acetate = 1:1.7-1.9:0.05To ensure high conversion of prenol.
Temperature 100-110 °CTo maintain an adequate reaction rate.
Reaction Time ~4 hours for addition, 2 hours for agingTo drive the reaction to completion.
Work-up Water wash, Neutralization with Sodium CarbonateTo remove impurities and unreacted reagents.
Purification Vacuum Rectification (70-80 °C / 50 mmHg)To isolate high-purity this compound.
Reported Yield >88%Demonstrates the efficiency of the industrial process.
Reported Purity >97%Meets the quality standards for fragrance/flavor use.

The economic viability of these processes depends on factors such as raw material cost, energy consumption, process efficiency, and the capital cost of equipment like large-scale reactors and distillation columns. google.com Continuous improvement in catalytic systems and process optimization remains a key objective in the large-scale manufacturing of this compound. google.com

Ecological and Biological Roles of Prenyl Acetate

Chemical Ecology and Inter-species Interactions

The study of chemical ecology reveals how organisms use chemical signals to interact with their environment and other species. Prenyl acetate (B1210297) serves as a key signaling molecule in several ecological contexts, particularly in the communication networks of plants and insects.

Role as a Volatile Organic Compound (VOC) in Plant Emissions

Plants emit a diverse array of volatile organic compounds for various purposes, including defense, communication, and attracting beneficial organisms. frontiersin.org These emissions can be constitutive or induced by environmental pressures. nih.gov Prenyl acetate is a component of these volatile blends in some plant species, such as in the essential oil of ylang-ylang (Cananga odorata). threecosmetics.com Its biosynthesis is linked to the terpene production pathway, which is central to many plant responses. frontiersin.org

Plants modulate their VOC emissions in response to both living (biotic) and non-living (abiotic) stressors. frontiersin.orgoup.com Biotic stresses like herbivore feeding and pathogen attacks, and abiotic stresses such as drought or mechanical damage, trigger the release of specific VOC profiles. oup.complantprotection.plmdpi.com This chemical response can serve to deter attackers, signal to other parts of the plant, or alert neighboring plants to prepare their own defenses. nih.govresearchgate.netoup.com

While direct research extensively detailing the emission of this compound under specific stresses is limited, the broader class of acetate esters, known as green leaf volatiles (GLVs), are well-documented stress signals. oup.comresearchgate.netpjoes.com Compounds like (Z)-3-hexenyl acetate are released almost instantly upon tissue damage. researchgate.netoup.com These stress-induced volatiles are synthesized through pathways originating from fatty acids and play a crucial role in the plant's defense system. oup.com Similarly, other volatile esters and benzenoids, such as benzyl (B1604629) acetate and methyl salicylate, are known to be released by plants like wheat and sugar beet under combined biotic and abiotic stress. plantprotection.plpjoes.com The precursors for this compound, prenyl diphosphates, are fundamental building blocks for a vast array of stress-induced terpenoids, including linalool (B1675412) and β-caryophyllene, suggesting a deep integration within plant defense biochemistry. frontiersin.org

The volatile bouquets emitted by plants are critical in mediating their interactions with insects, influencing both pollination and herbivory. oup.com Floral scents, which often contain a complex mixture of VOCs, act as long-range attractants for pollinators. frontiersin.orgoup.com Vegetative volatiles, on the other hand, can either repel herbivores or attract their natural enemies, a form of indirect defense. oup.comtheses.cz

The specific role of this compound in these dynamics is an emerging area of research. However, the functions of structurally similar compounds provide significant insight. For example, benzyl acetate is a common component in the floral scent of many plants and has been shown to influence the behavior of pollinators and seed predators. theses.czecostore.com Green leaf volatiles, such as (Z)-3-hexenyl acetate, are key signaling molecules that can repel herbivores and attract predatory insects that prey on them. oup.com The emission of these compounds can vary depending on the specific herbivore, creating a highly specific signaling system. oup.comchemicalbook.com Given that this compound is an effective attractant for certain insects, its presence in plant emissions likely contributes to shaping the plant's interactions with its insect community, although the precise nature of these interactions requires further investigation.

Responses to Biotic and Abiotic Stress

Insect Communication and Behavioral Responses

This compound is a significant semiochemical (a chemical involved in communication) for several insect species. It can act as a pheromone or an attractant, directly influencing insect behavior.

One of the most well-documented roles of this compound is as an attractant for the red imported fire ant, Solenopsis invicta. nih.gov This invasive pest species causes significant economic and ecological damage. nih.gov Research has shown that this compound, along with benzyl acetate, is a key attractive component found in ylang-ylang oil. nih.govfishersci.ca While the oil itself can be a repellent at high concentrations, it acts as a potent attractant at lower concentrations, largely due to the presence of these two acetate esters. nih.gov

Studies have demonstrated that both this compound and benzyl acetate are attractive to male and female alates (winged, reproductive ants) as well as to worker ants in digging bioassays at low concentrations. nih.govfishersci.ca This discovery opens potential avenues for developing more effective and environmentally benign baits and control methods for this invasive species by manipulating their chemical communication systems. nih.gov

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It provides direct evidence of which compounds an insect can smell. Multiple EAG studies have confirmed that the antennae of the red imported fire ant, Solenopsis invicta, exhibit strong and dose-dependent responses to this compound.

Research utilizing EAG coupled with gas chromatography-mass spectrometry (GC-MS) on fractions of ylang-ylang oil identified this compound and benzyl acetate as the key compounds responsible for the high EAG amplitudes observed in male alates. nih.govfishersci.ca Further studies examining a range of acetate esters found that S. invicta of all castes (males, females, and workers) show significant EAG responses to this compound. ecostore.comontosight.ai These electrophysiological findings correlate strongly with behavioral assays, confirming that the olfactory system of S. invicta is specifically tuned to detect this compound, which then triggers an attraction response. nih.govfishersci.cafishersci.ca

Chemical Compounds and PubChem CIDs

Attractant Properties in Insect Species (e.g., Solenopsis invicta)

Biological Activities and Therapeutic Potential

The chemical structure of this compound and related prenylated compounds gives rise to a variety of biological activities that are of interest for their therapeutic potential. The addition of a prenyl group, a lipophilic moiety, can enhance the biological properties of parent molecules, often by increasing their affinity for cell membranes. mdpi.comfrontiersin.orgresearchgate.net This has led to extensive research into the roles of these compounds in oxidative stress, inflammation, disease management, and cellular signaling.

Antioxidant and Anti-inflammatory Properties

The anti-inflammatory effects of prenylated compounds are well-documented. nih.govresearchgate.net Certain prenylated flavonoids have been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2. mdpi.com They can also inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com These actions are often attributed to the modulation of critical inflammatory signaling pathways, including the NF-κB pathway. frontiersin.org

Table 1: Anti-inflammatory Mechanisms of Selected Prenylated Compounds

Compound ClassMechanism of ActionReferences
Prenylated FlavonoidsInhibition of NO and PGE2 production mdpi.com
Suppression of iNOS and COX-2 expression mdpi.com
Modulation of NF-κB signaling pathway frontiersin.org

Potential in Disease Management (e.g., Cancer, Neurodegenerative Conditions)

The therapeutic potential of prenylated compounds is being explored for various complex diseases, including cancer and neurodegenerative conditions. mdpi.comnih.govnih.gov The addition of a prenyl group can increase the lipophilicity of a compound, potentially enhancing its biological activity and making it a candidate for new drug development. frontiersin.orgresearchgate.net

In cancer research , prenylation is a critical process for the function of proteins involved in cell proliferation, such as the Ras family of proteins. researchgate.netresearchgate.net Therefore, inhibiting the enzymes that carry out prenylation has been a strategy for developing anticancer drugs. acs.org Furthermore, numerous natural prenylated flavonoids and stilbenoids have demonstrated cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, studies have shown that prenylation can increase the antiproliferative activities of compounds like resveratrol (B1683913) against cancer cells. researchgate.net The introduction of a 4-C-prenyl group into piceatannol, for example, was found to significantly enhance its cancer cell proliferation inhibition activity, potentially through the upregulation of apoptosis-related proteins. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's, the antioxidant and anti-inflammatory properties of prenylated compounds are of significant interest. mdpi.comnih.govmdpi.com Oxidative stress and inflammation are key contributors to neuronal damage in these conditions. nih.gov Natural products with neuroprotective properties, including flavonoids, are widely studied for their potential to combat these diseases. nih.govoatext.com Prenylated flavonoids, by virtue of their enhanced ability to interact with cell membranes and scavenge free radicals, may offer neuroprotective effects. mdpi.comfrontiersin.org The process of protein prenylation itself is also implicated in the pathogenesis of Alzheimer's disease, particularly in relation to synaptic plasticity. nih.gov

Anti-acne Activity of Derivatives

Research has indicated that derivatives of prenylated flavonoids can possess anti-acne properties. While studies on this compound itself are limited, related compounds have shown significant activity against bacteria implicated in acne, such as Propionibacterium acnes (now Cutibacterium acnes). tandfonline.commdpi.com For example, flavonoids isolated from Artocarpus hirsutus, including artocarpin (B207796) and cycloartocarpin, demonstrated significant in vitro anti-acne activity. tandfonline.comresearchgate.net However, when these flavonoids were converted into their acetate and prenyl ether derivatives, their activity against P. acnes was found to be negligible, suggesting that the specific structure of the parent molecule is crucial for this particular biological effect. tandfonline.com Other prenylated compounds, like xanthohumol (B1683332) from hops, have also shown antibacterial activity against pathogens that cause skin inflammation and acne. mdpi.com

Influence on Estrogen Signaling Pathways (e.g., 7-(O-prenyl)naringenin-4'-acetate)

Certain prenylated compounds can interact with nuclear receptors and modulate hormone signaling. A key example is the flavanone (B1672756) 8-prenylnaringenin, which is known to be a potent phytoestrogen. nih.govthegoodscentscompany.com The chemically synthesized derivative, 7-(O-prenyl)naringenin-4'-acetate (7-O-PN), has been studied to understand the structure-function relationships of flavanones on estrogen signaling. nih.govtu-dresden.detu-dresden.de

In vitro studies using a yeast-based reporter gene assay and a human breast cancer cell line (MVLN) showed that 7-O-PN has complex effects. nih.gov It displayed mild estrogen antagonistic properties at lower concentrations and estrogen agonistic properties at higher concentrations in MVLN cells. nih.gov In a rat uterotrophic assay, unlike estradiol, 7-O-PN did not increase uterine wet weight. nih.gov Furthermore, gene expression studies in the rat uterus revealed that 7-O-PN had strong antiestrogenic effects on the expression of complement C3, while showing some estrogenic effects on other genes like the estrogen receptor beta. nih.gov This highlights the compound's mixed estrogenic and antiestrogenic activity profile.

Prenylation in Protein Function and Cellular Signaling

Prenylation is a crucial post-translational modification where a farnesyl or geranylgeranyl lipid group is attached to a cysteine residue of a protein. creative-proteomics.comportlandpress.com This process is vital for the function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases, which regulate cell growth and differentiation, and heterotrimeric G proteins. nih.govcreative-proteomics.comportlandpress.com Up to 2% of all cellular proteins may be prenylated. portlandpress.com The addition of this hydrophobic prenyl group is a key step for targeting these proteins to the correct cellular membranes, which is often essential for their activity. acs.org

The primary function of protein prenylation is to facilitate the anchoring of proteins to cellular membranes, such as the plasma membrane and the endoplasmic reticulum. nih.govmdpi.comfiveable.me The hydrophobic prenyl group inserts into the lipid bilayer of the membrane, tethering the protein. mdpi.com This localization is critical for the protein to interact with its upstream activators and downstream effectors in signaling pathways. creative-proteomics.comfiveable.me For many proteins, prenylation is the first and most critical step for membrane targeting, which may be followed by other modifications, like methylation, to enhance membrane affinity. researchgate.netmdpi.com This process ensures the proper localization and function of a wide array of signaling proteins that are fundamental to cellular life. researchgate.netcreative-proteomics.com

Impact on T-regulatory Cell Differentiation and Maintenance

The differentiation and functional maintenance of effector T-regulatory (eTreg) cells, which are crucial for immune tolerance, are intrinsically linked to a post-translational lipid modification process known as protein prenylation. This process involves the covalent attachment of isoprenoid lipids, which are biochemically related to the prenyl group found in this compound. Research highlights that the metabolic pathways producing these isoprenoids are essential for the suppressive functions of activated Treg cells. wikipedia.org

Two main types of prenylation, farnesylation and geranylgeranylation, play distinct and critical roles in the lifecycle of eTreg cells. wikipedia.orgguidetopharmacology.org These processes are dependent on the mevalonate (B85504) metabolic pathway, which synthesizes the key isoprenoid building blocks: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgwikipedia.org

Farnesylation, which utilizes FPP, is primarily responsible for the sustained maintenance and survival of mature eTreg cells. This is achieved through the regulation of the mTORC1 signaling pathway and the expression of the Inducible T-cell COStimulator (ICOS), a key molecule for Treg function. wikipedia.orgguidetopharmacology.org The enzyme farnesyltransferase subunit beta (Fntb) is essential for this process. wikipedia.orgguidetopharmacology.org

Geranylgeranylation, which uses GGPP, acts as a critical regulator for the initial differentiation of naive T cells into the eTreg lineage. This process modulates the signaling cascade initiated by the T cell receptor (TCR) and the activity of Rac GTPases, thereby programming the developmental fate of the cell. wikipedia.orgguidetopharmacology.org The enzyme geranylgeranyltransferase type-I subunit beta (Pggt1b) is central to this differentiation step. wikipedia.orgguidetopharmacology.org

The critical nature of these prenylation pathways is underscored by studies where the genes for Fntb or Pggt1b were specifically deleted in Treg cells. These genetic deletions resulted in a significant reduction in the eTreg cell population, leading to the development of fatal autoimmune diseases. wikipedia.orgguidetopharmacology.org This demonstrates that protein prenylation is an indispensable mechanism for both the generation and persistence of a functional eTreg cell pool, thereby maintaining immune homeostasis. wikipedia.org

The table below summarizes the key molecular players in protein prenylation and their specific impacts on eTreg cells.

EnzymeIsoprenoid UsedPrimary Role in eTreg LifecycleImpact of Deletion
Fntb Farnesyl pyrophosphate (FPP)Maintenance & SurvivalReduced eTreg accumulation, impaired mTORC1 signaling and ICOS expression.
Pggt1b Geranylgeranyl pyrophosphate (GGPP)DifferentiationImpaired differentiation from naive T cells, altered TCR signaling.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental in separating prenyl acetate (B1210297) from complex mixtures and determining its purity. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like prenyl acetate. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

This compound has been identified in the volatile profiles of various natural products, including propolis and certain plants. researchgate.net The retention time of this compound can vary depending on the specific GC column and conditions used. For instance, in one analysis, this compound had a retention time of 5.747 minutes. researchgate.net In another study involving the analysis of propolis headspace volatiles, this compound was identified with a retention time of 20.0 minutes. researchgate.net The Kovats retention index, a more standardized measure, has been reported for this compound on different types of columns, with values of 902 on a standard non-polar column and 1251 on a standard polar column. nih.gov

The European Union has specified gas chromatography-mass spectrometry with retention time locking (GC-MS-RTL) for the determination of this compound in feed additives and premixtures. europa.eu This highlights the reliability and regulatory acceptance of GC-MS for quantitative analysis. The technique is also used in the analysis of organic acetates in e-vapor product aerosols and e-liquids, where a split injection is often applied to ensure good separation of volatile acetates. coresta.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another key analytical technique for the separation and purification of chemical compounds. mdpi.com While GC-MS is ideal for volatile compounds, HPLC is well-suited for a wider range of molecules, including those that are less volatile or thermally sensitive. researchgate.net The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

In the context of prenyl-containing compounds, HPLC is often used to determine the purity of isolated fractions. researchgate.netnih.gov For instance, the purity of prenylated flavonoids isolated from Artocarpus altilis was determined by HPLC analysis to be over 97%. nih.gov While direct HPLC methods for this compound are less commonly detailed in readily available literature compared to GC-MS, the technique is suitable for its analysis. nacchemical.com The choice of mobile and stationary phases is critical for achieving good separation. google.com For example, a C18 column is frequently used in reversed-phase HPLC for the separation of various organic compounds. google.commdpi.com The mobile phase often consists of a mixture of water or a buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. google.commpg.de Detection is typically achieved using a UV detector. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of this compound shows characteristic signals that correspond to the different protons in the molecule. google.com Key signals include a triplet for the vinyl proton (CH=C), a doublet for the methylene (B1212753) protons adjacent to the oxygen atom (CH₂O), a singlet for the methyl protons of the acetate group (CH₃C=O), and two singlets for the two vinyl methyl groups. google.com The chemical shifts (δ) are typically reported in parts per million (ppm). For example, in one analysis, the proton NMR spectrum exhibited a broad triplet at δ 5.35 (CH=C), a doublet at δ 4.57 (CH₂O), a singlet at δ 2.05 (CH₃C=O), and signals for the two vinyl methyl groups at δ 1.76 and 1.71. google.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals corresponding to the methyl carbons, the methylene carbon, the vinyl carbons, and the carbonyl carbon of the acetate group. aip.org

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
C14.58 (d)61.4Doublet
C25.35 (t)118.9Triplet
C3-138.8-
C4 (CH₃)1.76 (s)25.8Singlet
C5 (CH₃)1.71 (s)18.2Singlet
C6 (C=O)-170.9-
C7 (CH₃)2.05 (s)21.0Singlet

Note: This data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov A strong absorption band is typically observed around 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net Another significant band appears in the region of 1230 cm⁻¹, corresponding to the C-O stretching vibration of the acetate group. researchgate.net Additionally, bands related to C-H bonds and the C=C double bond are also present. cdnsciencepub.com

Interactive Table: Key IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1740Carbonyl stretch
C-O (Ester)~1230C-O stretch
C=C~1670Alkene stretch
C-H (alkane/alkene)~2850-3000C-H stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. foodb.carsc.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break into smaller, charged fragments. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (128.17 g/mol ). nih.govnist.gov However, the molecular ion is often of low abundance. The most prominent peaks in the spectrum result from the fragmentation of the molecule. A characteristic fragmentation involves the loss of the acetyl group, leading to a strong peak at m/z 68, which corresponds to the prenyl cation. nih.gov Another significant peak is often observed at m/z 43, representing the acetyl cation [CH₃CO]⁺. nih.govmassbank.eu Other fragments are also observed at various m/z values, creating a unique fragmentation pattern that aids in the identification of this compound.

Interactive Table: Major Mass Spectral Peaks for this compound (EI-MS)
m/zRelative IntensityPutative Fragment
43999[CH₃CO]⁺
68873[C₅H₈]⁺ (Prenyl cation)
41565[C₃H₅]⁺
67535[C₅H₇]⁺
69354[C₅H₉]⁺

Source: Data compiled from PubChem. nih.gov

Quantitative Analysis in Biological and Environmental Matrices

The quantitative analysis of this compound in various biological and environmental samples is crucial for understanding its distribution, function, and impact. Researchers employ a range of sophisticated analytical techniques to detect and measure the concentration of this volatile ester in complex matrices, from fruits and plant tissues to microbial cultures. The choice of method often depends on the sample type, the expected concentration of the analyte, and the required sensitivity and selectivity.

Commonly, the analysis involves a sample preparation step to extract and concentrate the analyte, followed by separation and detection using chromatographic and spectrometric methods. spectroscopyonline.com Sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME) are frequently utilized. nih.govresearchgate.net For instance, LLE with solvents like ethyl acetate is effective for extracting prenylated compounds from biological fluids, while HS-SPME is a preferred method for isolating volatile compounds from the headspace of samples like fruit. nih.govresearchgate.net

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), are the primary instrumental techniques for the quantitative analysis of this compound and related compounds. nih.govgovst.edu These methods offer high sensitivity and selectivity, allowing for the accurate measurement of compounds even at trace levels. For example, a high-throughput method using an Agilent RapidFire 400 coupled with a 6460 QqQ system has been developed for the rapid and accurate quantitation of isothis compound (IPA) in diverse samples like microbial fermentation cultures. protocols.io This system provides a flexible protocol for screening a large number of samples efficiently. protocols.io

In the analysis of biological samples like plasma or urine, an enzymatic hydrolysis step is often necessary prior to extraction. spectroscopyonline.com This is because compounds like prenylated flavonoids, which are structurally related to the precursors of this compound, are often present as glucuronide or sulfate (B86663) conjugates. spectroscopyonline.comnih.gov Enzymes such as β-glucuronidase/sulfatase are used to release the free aglycones for analysis. spectroscopyonline.comnih.gov

Research Findings in Fruit Volatiles

Research into the volatile organic compounds (VOCs) of fruits has identified this compound as a significant component of the aroma profile in certain species. A study on the aroma profile of two banana cultivars, 'Maçã' (Mb) and 'Vitória' (Vb), utilized HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) to analyze the changes in volatile compounds during ripening. The findings highlighted that in the whole fruit aroma bouquet, this compound showed significant variation in the 'Maçã' cultivar, suggesting it could serve as a potential volatile marker for the maturation of these banana fruits. researchgate.net

The table below summarizes the findings related to this compound in the mentioned banana cultivar study.

Table 1: Quantitative Findings for this compound in Banana Cultivars

Matrix Cultivar Analytical Method Key Finding Reference
Whole Banana Fruit 'Maçã' (Mb) HS-SPME-GC-MS This compound showed significant quantitative variations during ripening, identifying it as a potential maturation marker. researchgate.net

Methodologies in Complex Biological Matrices

The analysis of prenylated compounds in human biological samples, such as plasma and urine, requires robust and validated methods to ensure accuracy and reproducibility. LC-MS/MS is a powerful tool for this purpose. spectroscopyonline.com Method validation includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com For example, in the analysis of prenylated flavonoids in human plasma and urine, a paper strip extraction (PSE) method was developed as an alternative to traditional LLE, demonstrating good calibration curves for the analytes. spectroscopyonline.com Such methods are essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of these compounds. spectroscopyonline.com

Degradation, Stability, and Environmental Fate

Oxidative Degradation and Artifact Formation

Prenyl acetate (B1210297), like other compounds containing prenyl groups, is susceptible to oxidative degradation. The reactivity of the unsaturated prenyl motif can lead to the formation of various artifacts, particularly under catalytic conditions. iff.comcdnsciencepub.comfishersci.ca

Research has shown that silica (B1680970) gel can act as a catalytic mediator in the oxidative degradation of prenylated compounds. iff.comcdnsciencepub.comthegoodscentscompany.com When exposed to air, the prenyl moiety can readily oxidize on a silica gel surface. iff.comcdnsciencepub.comfishersci.cathegoodscentscompany.com This phenomenon is significant in phytochemical studies and chromatography, where silica gel is a common stationary phase. The presence of such catalytic surfaces can lead to the generation of degradation products that may be mistaken for natural constituents of a sample. iff.comcdnsciencepub.com Studies on other prenylated natural products have demonstrated that this degradation is not just a surface phenomenon on silica but can also occur under physiological conditions, suggesting a general susceptibility of the prenyl group to oxidation. iff.comfishersci.cathegoodscentscompany.com

The oxidative degradation of the prenyl group is believed to proceed through an epoxidation of the double bond, followed by cleavage. cdnsciencepub.comfishersci.cathegoodscentscompany.com This process can lead to a variety of degradation products. For instance, studies on similar prenylated compounds have shown the formation of aldehydes with shortened carbon skeletons resulting from the breakdown of the terminal isopropenyl group. iff.comcdnsciencepub.comfishersci.ca These aldehydes can be prone to further reactions, such as acetalization in protic solvents. iff.comcdnsciencepub.com

The oxidative artifacts and metabolites that form can include a series of compounds with prenyl-derived cyclic or acyclic partial structures. iff.comfishersci.ca These products can be analogous to the metabolites formed during in vivo Phase I metabolism, where similar oxidative pathways occur. iff.comcdnsciencepub.comfishersci.ca Therefore, it is crucial in phytochemical and pharmacological research to consider the potential for this (unavoidable) oxidative degradation when handling and analyzing prenyl-containing compounds. iff.comcdnsciencepub.com

Influence of Silica Gel and Catalytic Mediators

Biodegradation and Environmental Persistence

Prenyl acetate is considered to be readily biodegradable. basf.com According to safety data sheets, it meets the criteria for ready biodegradability based on OECD guidelines. basf.com In one study following OECD Guideline 301B, this compound demonstrated 90-100% degradation to carbon dioxide over a 28-day period in the presence of aerobic activated sludge. basf.com

Due to its ready biodegradability, this compound is not expected to be persistent in the environment. basf.comvigon.com Furthermore, based on its n-octanol/water partition coefficient (log Kow of 2.0), significant accumulation in organisms is not anticipated. basf.comvigon.com Its transport between environmental compartments is expected to involve slow evaporation from water surfaces, and it is not expected to adsorb significantly to solid soil phases. basf.comvigon.com

Photochemical and Thermal Stability

This compound is a flammable liquid and is stable under prescribed storage and handling conditions. It is important to avoid all sources of ignition, such as heat, sparks, and open flames. The autoignition temperature is 417 °C. Thermal decomposition is reported to begin at approximately 260 °C. If stored and handled correctly, hazardous decomposition products are not expected to form. One safety assessment noted that no adverse environmental effects like ozone depletion or photochemical ozone creation potential are expected from this compound.

Future Directions and Research Gaps

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of terpenoids, the class of compounds to which prenyl acetate's precursor (prenol) belongs, is known to occur through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) or deoxyxylulose phosphate (DXP) pathway. researchgate.net These pathways produce the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net However, research has revealed the existence of alternative routes in some organisms. For instance, studies in the green alga Scenedesmus obliquus have shown that isoprenoid biosynthesis can proceed via a novel pyruvate/glyceraldehyde 3-phosphate pathway, distinct from the classical acetate (B1210297)/mevalonate route. nih.govportlandpress.com This suggests that our understanding of isoprenoid biosynthesis is not yet complete.

Future research should focus on exploring the possibility of novel biosynthetic pathways for this compound precursors in a wider range of organisms, including plants and microorganisms. Techniques like retrobiosynthetic NMR analysis, which uses isotopically labeled precursors to trace metabolic pathways, could be instrumental in this endeavor. oup.comcore.ac.uk Uncovering new pathways could not only enhance our fundamental biological knowledge but also provide new enzymatic tools for biotechnological applications.

Development of Advanced Biocatalytic Systems

The synthesis of this compound is traditionally achieved through the esterification of prenol with acetic acid or its derivatives like acetic anhydride (B1165640). scentree.coontosight.aiscentree.co While effective, chemical synthesis can sometimes lead to byproducts and may not align with the growing demand for "green" and sustainable processes. chemicalbull.com Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a promising alternative. nih.gov

Research into the enzymatic synthesis of esters, including those similar to this compound, has shown significant potential. scirp.orgresearchgate.net Lipases, in particular, have been successfully used for the synthesis of various acetate esters. scirp.orgresearchgate.net The development of advanced biocatalytic systems for this compound production could involve:

Enzyme Discovery and Engineering: Screening for novel enzymes (e.g., alcohol acyltransferases) with high specificity and efficiency for the esterification of prenol. osti.gov Protein engineering could further enhance enzyme stability, activity, and selectivity.

Whole-Cell Biocatalysis: Engineering microorganisms like Escherichia coli to produce this compound directly from simple carbon sources like glucose. osti.govkaist.ac.kr This involves introducing and optimizing the necessary metabolic pathways.

Process Optimization: Developing efficient fermentation and downstream processing techniques to maximize product yield and purity. osti.gov This includes strategies like co-culturing different microbial strains to carry out different steps of the synthesis. kaist.ac.kr

Recent successes in the microbial production of isothis compound, a close relative of this compound, to high titers demonstrate the feasibility of this approach. osti.gov

Exploration of Untapped Ecological Functions

The ecological roles of volatile organic compounds (VOCs) like this compound are complex and multifaceted. mdpi.com Plants release a blend of volatiles that can serve as defense signals against herbivores, attract pollinators, and facilitate plant-to-plant communication. mdpi.comoup.comnih.gov For example, when attacked by herbivores, some plants release specific volatile blends, including acetates, that can attract natural predators of the attacking insects. oup.com

While the general functions of plant volatiles are recognized, the specific roles of this compound in these interactions remain largely unexplored. Future research should aim to:

Identify the specific plant species that produce and emit this compound and under what ecological conditions (e.g., in response to specific herbivores or pathogens).

Investigate the behavioral responses of insects, both herbivores and their natural enemies, to this compound. Studies on the red imported fire ant, Solenopsis invicta, have shown that it responds to this compound, suggesting its potential role as a semiochemical. researchgate.net

Explore the potential antimicrobial or allelopathic properties of this compound.

Understanding these ecological functions could lead to the development of novel, environmentally friendly pest management strategies.

Investigation of Molecular Mechanisms in Biological Activities

Prenylated compounds, a broad class that includes molecules with a prenyl group, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govnih.govresearchgate.net The addition of a prenyl group can increase a molecule's lipophilicity, enhancing its ability to interact with biological membranes and cellular targets. nih.govresearchgate.netmdpi.com

While much of this research has focused on more complex prenylated molecules like flavonoids and stilbenoids, the fundamental contribution of the prenyl group itself warrants further investigation. nih.govnih.gov For this compound, research into its specific biological activities and the underlying molecular mechanisms is still in its early stages. Future studies should focus on:

Screening this compound for a broader range of biological activities, such as antimicrobial, antifungal, and insecticidal properties. researchgate.net

Investigating the molecular targets of this compound. Does it interact with specific enzymes, receptors, or signaling pathways?

Elucidating the structure-activity relationship. How does the acetate group, in conjunction with the prenyl moiety, contribute to its biological effects?

This line of inquiry could uncover novel therapeutic or biotechnological applications for this compound and other simple prenylated compounds.

Advancements in Sustainable Production Methods

The current industrial production of this compound often relies on chemical synthesis. google.comgoogle.com While these methods can be efficient, there is a growing emphasis on developing more sustainable and environmentally friendly production processes. chemicalbull.com

Advancements in this area will likely integrate findings from the fields of biocatalysis and metabolic engineering. The development of robust microbial cell factories capable of producing this compound from renewable feedstocks is a key long-term goal. osti.gov This approach offers several potential advantages, including:

Reduced reliance on petrochemicals: Using renewable resources like glucose as a starting material. kaist.ac.kr

Milder reaction conditions: Biocatalytic processes typically operate at lower temperatures and pressures than traditional chemical synthesis. nih.gov

Improved product purity: Enzymes often exhibit high selectivity, reducing the formation of unwanted byproducts. researchgate.net

Challenges to overcome include improving the efficiency of the engineered metabolic pathways, increasing the tolerance of microbial hosts to the product, and developing cost-effective downstream purification processes. osti.gov Applying principles of green chemistry, such as solvent recycling and process integration, to both chemical and biocatalytic synthesis routes will be crucial for enhancing sustainability. chemicalbull.com

Q & A

Q. What are the primary natural sources of prenyl acetate, and how can they be identified in complex matrices?

this compound occurs naturally in ylang-ylang oil, raspberries, and strawberries . To identify it in complex mixtures, use HS-SPME-GC-MS (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry). This method isolates volatile compounds efficiently, as demonstrated in Rosa species petal analyses, where this compound was detected at 3.38% relative abundance . Validate results with retention indices and spectral matching against reference libraries.

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

A common synthesis route involves reacting acetic acid with isoprene (2-methyl-1,3-butadiene) using phosphoric acid as a catalyst. Gentle heating (40–100°C) under pressure optimizes yield due to isoprene’s volatility . For enzymatic approaches, lipase-catalyzed transesterification with methyl acetate and prenol achieves high purity. Use a second-order kinetic model to predict conversion rates under varying enzyme concentrations (0.2–0.7 wt%) and molar ratios (1.85:1–2.76:1 methyl acetate:prenol) .

Q. How should researchers address discrepancies in toxicity data for this compound?

Acute toxicity studies report an oral LD50 of 3 g/kg in rats and dermal LD50 >5 g/kg in rabbits . Discrepancies may arise from purity variations or species-specific metabolic pathways. Standardize assays using OECD guidelines and validate compound purity via GC-MS or HPLC before testing. Cross-reference data with authoritative databases (e.g., NIST) to resolve contradictions .

Q. What analytical techniques are suitable for quantifying this compound in fragrance or food additive research?

Combine GC-MS with internal standards (e.g., geranyl acetate) for quantification. For trace analysis in food matrices, employ HS-SPME to pre-concentrate volatiles, achieving detection limits <0.1 ppm . Confirm structural identity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on characteristic signals: δ 4.6 ppm (CH2 adjacent to acetate) and δ 1.7 ppm (prenyl methyl groups) .

Advanced Research Questions

Q. How can synthesis efficiency of this compound be optimized for scalable applications?

Optimize enzymatic transesterification by immobilizing lipases on silica or polymer supports to enhance reusability. A 2.76:1 molar ratio of methyl acetate to prenol achieves >95% conversion in 24 hours at 40°C . For chemical synthesis, replace H3PO4 with heteropolyacid catalysts (e.g., H4SiW12O40) to reduce reaction time and improve selectivity .

Q. What strategies resolve contradictions in this compound’s role as an insect attractant versus repellent?

Species-specific chemotaxis mechanisms explain divergent behavioral responses. For example, Drosophila species exhibit attraction to this compound, while other insects avoid it . Conduct single-sensillum recordings to map olfactory receptor neuron activity and validate findings with CRISPR-edited odorant receptor knockouts.

Q. How can computational modeling improve this compound’s application in drug delivery systems?

Use molecular dynamics simulations to study its lipid bilayer permeability, leveraging its logP (~2.8) and solubility in heptanes/octane . Model interactions with cholesterol derivatives (e.g., cholesteryl acetate) to design nanoemulsions for hydrophobic drug carriers .

Q. What regulatory challenges arise when using this compound in food or pharmaceutical research?

While approved as a food additive in China (GB 2760) , its classification varies by jurisdiction. For preclinical studies, adhere to NIH guidelines for experimental reporting, including purity verification, solvent selection, and toxicity thresholds . Document compliance with REACH or FDA GRAS status for translational applications.

Methodological Best Practices

  • Data Validation : Cross-check GC-MS results with NIST spectral libraries and internal standards to minimize false positives .
  • Ethical Reporting : Follow NIH preclinical guidelines for animal studies, including LD50 testing protocols and statistical rigor .
  • Synthesis Reproducibility : Publish detailed catalyst concentrations, reaction temperatures, and purification steps (e.g., distillation at 151°C ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.